8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
Description
This purine-2,6-dione derivative is characterized by a unique substitution pattern:
- 1- and 3-positions: Methyl groups, common in xanthine derivatives to modulate solubility and metabolic stability.
- 7-position: A 2-(4-methylpyrimidin-2-yl)sulfanylethyl side chain, introducing a heterocyclic thioether moiety that may enhance target binding or pharmacokinetic properties.
- 8-position: Azepan-1-yl (a 7-membered azacycle), distinguishing it from smaller cyclic amines like piperazine or pyrrolidine.
Properties
IUPAC Name |
8-(azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2S/c1-14-8-9-21-18(22-14)30-13-12-27-15-16(24(2)20(29)25(3)17(15)28)23-19(27)26-10-6-4-5-7-11-26/h8-9H,4-7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBQWAWIZIDALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCCCCC4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione is a purine derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structural features include:
- Purine Base : The purine core is known for its role in nucleic acids and various biological functions.
- Azepan Ring : This seven-membered ring contributes to the compound's pharmacokinetic properties.
- Sulfanylethyl Group : The presence of the sulfanyl group may enhance interactions with biological targets.
Antibacterial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives containing pyrimidine and sulfanyl groups have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . While specific data on the compound is limited, its structural similarities suggest potential antibacterial properties.
Enzyme Inhibition
Compounds with purine structures often demonstrate enzyme inhibitory activities. Notably, several studies have focused on acetylcholinesterase (AChE) and urease inhibition. For example, related compounds have shown strong inhibitory effects against urease with IC50 values significantly lower than standard inhibitors . This suggests that This compound could also possess similar enzyme inhibitory activities.
Antitumor Potential
The purine scaffold is well-established in medicinal chemistry for its anticancer properties. Compounds derived from purines have been explored as potential chemotherapeutics due to their ability to interfere with DNA synthesis and repair mechanisms . Although specific studies on this compound are lacking, the presence of azepan and sulfanyl groups may enhance its antitumor efficacy.
Case Studies and Research Findings
A comprehensive review of literature reveals limited direct studies on the biological activity of This compound . However, related compounds have been extensively studied:
| Compound | Activity | Reference |
|---|---|---|
| 1-Azepan-1-Yl-2-Phenyl | Antitumor | |
| 5-{1-[(4-chlorophenyl)sulfonyl | AChE Inhibition | |
| 4-Methylpyrimidin derivatives | Antibacterial |
These findings indicate a trend where modifications to purine structures can yield compounds with significant biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Similarities
Key Observations :
- 7-position thioether vs. amino groups: The thioether linkage in the target compound may confer resistance to enzymatic cleavage compared to amine-linked analogs, enhancing metabolic stability .
Bioactivity Profiling
Evidence from hierarchical clustering of bioactivity data () indicates that structural similarities strongly correlate with shared modes of action. For example:
- Target Compound : Predicted to inhibit PDE4/5 due to its purine-dione core and bulky 8-substituent, similar to rolipram analogs.
- Piperazine Derivatives : Broader kinase inhibition profiles, as seen in compounds targeting serotonin or dopamine receptors .
- Chloro/Aryl-Substituted Analogs : Exhibit cytotoxicity via DNA intercalation or topoisomerase inhibition .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
The target compound’s higher logP and lower solubility compared to the 8-chloro analog may reflect the lipophilic azepane and pyrimidine-thioether groups.
Toxicity and Regulatory Considerations
While direct toxicity data for the target compound is unavailable, structural analogs with nitro or chloro groups (e.g., ) show higher ecotoxicological risks in Toxics Release Inventory (TRI) reports . The azepane moiety may reduce acute toxicity compared to smaller amines due to reduced bioavailability.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including purine core formation followed by functionalization at the 7- and 8-positions. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the purine core, while ethanol improves solubility for intermediate steps .
- Temperature control : Reactions at 50–80°C minimize side products during azepane and pyrimidine-thioethyl group incorporation .
- Reaction monitoring : Use HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate:hexane = 1:1) to track intermediate purity .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) is essential for isolating the final product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- FTIR : Peaks at ~1695 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-S stretching) confirm functional groups .
- NMR : ¹H NMR (DMSO-d₆) identifies methyl groups (δ 3.1–3.3 ppm) and azepane protons (δ 1.5–2.1 ppm). ¹³C NMR distinguishes purine carbonyl carbons (δ 160–170 ppm) .
- HPLC : Reverse-phase methods (C18 column, 0.1% TFA in water/acetonitrile) assess purity (>95% required for biological assays) .
- Mass spectrometry : High-resolution MS (ESI+) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 487.2 calculated) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize targets based on structural analogs (e.g., purine derivatives with antiviral or enzyme-inhibitory activity):
- Enzyme inhibition assays : Test against kinases (e.g., PKA, PKC) or viral polymerases at 1–10 μM concentrations using fluorescence-based substrates .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and antiviral activity (e.g., HCV replication inhibition in Huh7 cells) .
- Binding affinity studies : Surface plasmon resonance (SPR) screens for interactions with receptors (e.g., adenosine A₂A) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across experimental models?
- Methodological Answer : Discrepancies may arise from assay conditions or cellular uptake variations:
- Assay standardization : Compare activity in in vitro (purified enzyme) vs. in cellulo (e.g., HEK293 vs. Huh7 cells) systems under matched pH, temperature, and ionic strength .
- Solubility optimization : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation artifacts .
- Orthogonal validation : Confirm antiviral activity with plaque reduction assays if initial replication data is inconsistent .
Q. How can SAR studies identify critical functional groups influencing biological activity?
- Methodological Answer : Systematically modify substituents and test activity:
- Azepane vs. piperazine : Replace azepane with smaller heterocycles to assess steric effects on target binding .
- Pyrimidine-thioethyl group : Vary the pyrimidine substituent (e.g., 4-methyl vs. 4-methoxy) to evaluate electronic effects on enzyme inhibition .
- Methyl groups : Remove 1,3-dimethyl groups to study hydrogen-bonding interactions with catalytic sites .
Q. Example SAR Table :
| Derivative Structure | Key Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 8-(Piperidin-1-yl) analog | Smaller heterocycle | 2.1 μM (PKA inhibition) | |
| 4-Methoxy-pyrimidine variant | Electron-donating group | 5.8 μM (HCV replication) | |
| 1,3-Demethylated analog | H-bond donor removal | >50 μM (No activity) |
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer : Combine docking and dynamics simulations:
- Molecular docking (AutoDock Vina) : Screen against kinase ATP-binding pockets (PDB: 1ATP) to prioritize residues (e.g., Lys72, Glu91) for mutagenesis .
- MD simulations (GROMACS) : Simulate ligand-receptor complexes (50 ns) to assess stability of azepane-pyrimidine interactions .
- Free energy calculations (MM/PBSA) : Quantify binding energy contributions of the 4-methylpyrimidine group (-12.3 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
